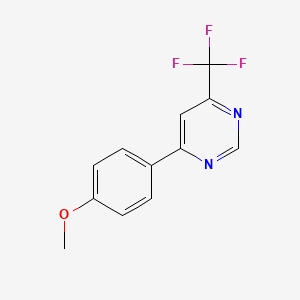
5-Iodo-4-isopropyl-3-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-isopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, an iodine atom at the 5th position, an isopropyl group at the 4th position, and a methyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropyl-3-methylpyrazole typically involves the iodination of pyrazole derivatives. One common method is the iodination of 4-isopropyl-3-methylpyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a heterophase medium, such as a mixture of water and chloroform, with the addition of sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-isopropyl-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-isopropyl-3-methylpyrazole, while oxidation with potassium permanganate can produce this compound-1-oxide.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-isopropyl-3-methylpyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemistry: The compound can be explored for its potential use in agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-isopropyl-3-methylpyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structure and substituents. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
5-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-3-methylpyrazole: Similar structure but lacks the iodine atom.
Uniqueness
5-Iodo-4-isopropyl-3-methylpyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H11IN2 |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
3-iodo-5-methyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H11IN2/c1-4(2)6-5(3)9-10-7(6)8/h4H,1-3H3,(H,9,10) |
InChI-Schlüssel |
OMMGGRWIICBAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)I)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)


![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
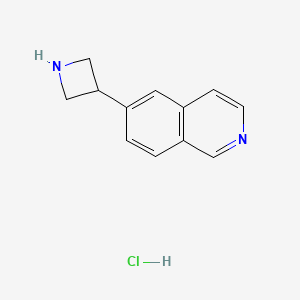
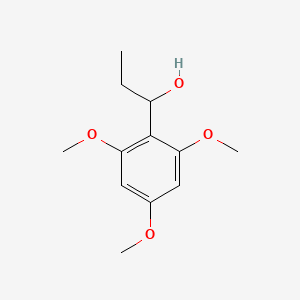
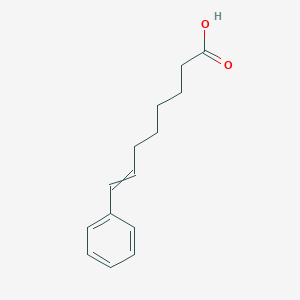
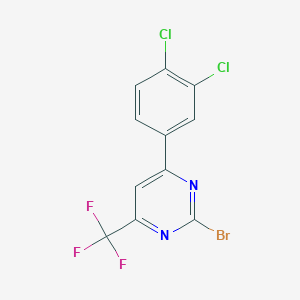

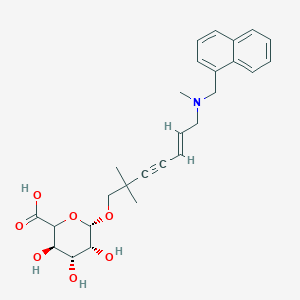
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
